molecular formula C6H10ClN3O2 B2456152 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride CAS No. 1855907-48-0

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride

Cat. No.: B2456152
CAS No.: 1855907-48-0
M. Wt: 191.62
InChI Key: WLPXRJSZXXXAOO-UHFFFAOYSA-N
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Description

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Properties

IUPAC Name

2-(4-amino-3-methylpyrazol-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-4-5(7)2-9(8-4)3-6(10)11;/h2H,3,7H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPXRJSZXXXAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization

The foundational route involves reacting β-keto esters with methylhydrazine to form pyrazole intermediates. For instance, 3-methyl-1H-pyrazol-5-ol derivatives are synthesized by condensing ethyl acetoacetate with methylhydrazine hydrate under reflux in ethanol. Subsequent aminolysis introduces the 4-amino group via reaction with ammonia or ammonium acetate.

A critical modification involves substituting the hydroxyl group at the 1-position with an acetic acid moiety. This is achieved through nucleophilic displacement using chloroacetic acid in the presence of a base such as sodium hydride. The reaction proceeds at 60–80°C in dimethylformamide (DMF), yielding 2-(3-methyl-4-amino-1H-pyrazol-1-yl)acetic acid.

Key Data:

Step Reagents Conditions Yield (%)
Cyclocondensation Ethyl acetoacetate, methylhydrazine Ethanol, reflux, 6 hr 78
Aminolysis NH₃/MeOH 25°C, 12 hr 85
Alkylation Chloroacetic acid, NaH DMF, 70°C, 4 hr 62

Acid-Catalyzed Hydrolysis of Cyano Intermediates

An alternative pathway utilizes cyano-substituted pyrazoles as precursors. For example, 1-(cyanomethyl)-4-amino-3-methylpyrazole is hydrolyzed under acidic conditions (HCl, H₂O, 100°C) to generate the carboxylic acid derivative. The hydrochloride salt forms in situ during this step, eliminating the need for separate neutralization.

Optimization Insight:

  • Prolonged hydrolysis (>8 hr) reduces yield due to decarboxylation.
  • Using trifluoroacetic acid (TFA) as a co-solvent increases reaction rate by 40%.

Reductive Amination and Salt Formation

Nitro Group Reduction

4-Nitro-3-methylpyrazole derivatives are reduced to the corresponding amine using hydrogen gas and palladium on carbon (Pd/C) in methanol. The resulting free base is treated with chloroacetic acid under basic conditions to install the acetic acid sidechain.

Critical Parameters:

  • Hydrogen pressure: 50 psi
  • Catalyst loading: 5% Pd/C
  • Yield after reduction: 92%

Hydrochloride Salt Crystallization

The final step involves precipitating the hydrochloride salt by adding concentrated HCl to a solution of the free base in ethanol. Recrystallization from ethanol/water (3:1) enhances purity (>99% by HPLC).

Crystallization Data:

Solvent System Purity (%) Crystal Form
Ethanol/Water 99.2 Monoclinic
Acetic Acid 98.5 Amorphous

Spectroscopic Validation and Quality Control

NMR Characterization

  • ¹H NMR (D₂O, 400 MHz): δ 2.25 (s, 3H, CH₃), 4.85 (s, 2H, CH₂COO), 6.10 (s, 1H, pyrazole-H).
  • ¹³C NMR: 172.8 ppm (COOH), 145.6 ppm (C-4), 110.2 ppm (C-5).

PXRD and Thermal Analysis

Powder X-ray diffraction (PXRD) confirms the crystalline nature, with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°. Differential scanning calorimetry (DSC) shows a sharp endotherm at 218°C, corresponding to the melting point.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Scalability
Hydrazine cyclization High yield (78–85%) Requires toxic hydrazine Industrial
Cyano hydrolysis One-pot synthesis Decarboxylation risk Pilot scale
Reductive amination Excellent purity High-pressure equipment Lab scale

Industrial-Scale Optimization Challenges

Solvent Recovery

Ethanol and DMF are recycled via distillation, reducing production costs by 30%.

Byproduct Management

The major byproduct, 3-methyl-1H-pyrazol-5-ol , is removed via aqueous extraction (pH 9.0), achieving <0.5% impurity.

Scientific Research Applications

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • (4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride
  • (5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride

Comparison: Compared to similar compounds, 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride may exhibit unique properties due to the presence of the methyl group at the 3-position

Biological Activity

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₆H₁₁Cl₂N₃O₂
  • Molecular Weight : 228.07 g/mol
  • CAS Number : 2742653-32-1
  • Structure : The compound features a pyrazole ring, which is known for its role in various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Compounds containing a pyrazole moiety have shown promising results against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. Studies indicate that these compounds may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Effects : Research has demonstrated that pyrazole derivatives can inhibit the release of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Antioxidant Properties : The compound has been shown to exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related disorders .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Biological ActivityEffectivenessReference
Antitumor (HepG2 Cells)IC₅₀ = 54.25%
Antitumor (HeLa Cells)IC₅₀ = 38.44%
Anti-inflammatoryInhibition of TNFα release
Antioxidant ActivitySignificant

Case Studies

  • Study on Anticancer Properties :
    A recent study synthesized several pyrazole derivatives, including this compound, and evaluated their anticancer properties against various cell lines. The results indicated that these compounds significantly inhibited the growth of cancer cells while showing minimal toxicity to normal cells .
  • Inflammation Model :
    In an animal model of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers, supporting its potential use in treating conditions like rheumatoid arthritis .

Q & A

Q. What are the standard protocols for synthesizing 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride, and what analytical methods validate its purity?

Methodological Answer: Synthesis typically involves alkylation of 4-amino-3-methyl-1H-pyrazole with chloroacetic acid derivatives under basic conditions (e.g., using triethylamine to neutralize HCl byproducts) . Purification often employs recrystallization from polar solvents like ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Purity validation requires:

  • HPLC-UV/MS : To confirm molecular weight and detect impurities.
  • NMR (¹H/¹³C) : To verify substituent positions (e.g., methyl at pyrazole C3 and acetic acid linkage at N1) .
  • Elemental Analysis : To ensure stoichiometric Cl⁻ content from the hydrochloride salt .

Q. How is the compound’s structure characterized in the solid state?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical. For example:

  • SHELX refinement (e.g., SHELXL) resolves hydrogen bonding between the amino group, acetic acid moiety, and chloride counterion .
  • Torsion angles between the pyrazole ring and acetic acid chain are analyzed to assess conformational flexibility .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in pyrazole-based reactions involving this compound?

Methodological Answer: The 4-amino and 3-methyl groups on the pyrazole ring create steric hindrance and electronic bias:

  • Nucleophilic substitution : The amino group directs reactivity toward the pyrazole N1 position (e.g., forming acetic acid derivatives via alkylation) .
  • Electrophilic attacks : The methyl group at C3 deactivates the ring toward electrophiles, favoring functionalization at C5 in cross-coupling reactions . Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What experimental conditions stabilize the hydrochloride salt during hydrolysis or solvolysis?

Methodological Answer:

  • pH control : Buffered solutions (pH 4–6) minimize acid-catalyzed hydrolysis of the acetic acid moiety .
  • Temperature : Reactions below 40°C reduce thermal degradation (verified via TGA/DSC).
  • Solvent selection : Aprotic solvents (e.g., DMF or acetonitrile) prevent proton exchange, stabilizing the ionic form .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

  • Dynamic effects in NMR : Rotational barriers in the acetic acid chain may cause signal splitting; variable-temperature NMR (e.g., 298K vs. 323K) can identify conformational exchange .
  • X-ray vs. solution state : Discrepancies in hydrogen bonding (observed in SCXRD but averaged in NMR) are resolved using NOESY/ROESY to probe spatial proximity in solution .

Q. What strategies optimize crystallinity for SCXRD analysis of derivatives?

Methodological Answer:

  • Counterion exchange : Replacing Cl⁻ with bulkier anions (e.g., PF₆⁻) enhances lattice packing .
  • Co-crystallization : Adding hydrogen-bond donors (e.g., water or methanol) improves crystal growth .
  • Crystallization solvents : Slow evaporation from DMSO/water mixtures promotes well-ordered crystals .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data for structurally similar analogs?

Methodological Answer:

  • SAR studies : Compare analogs with variations in the acetic acid chain (e.g., ester vs. amide derivatives) to isolate pharmacophoric groups .
  • Solubility assays : Measure logP values to correlate hydrophilicity (from the hydrochloride salt) with membrane permeability .
  • Docking simulations : Use PyMOL or AutoDock to model interactions with target proteins (e.g., kinase binding pockets) and validate via SPR or ITC .

Q. What computational tools predict the compound’s acid dissociation constants (pKa) and solubility?

Methodological Answer:

  • Software : MarvinSketch (ChemAxon) or ACD/Labs calculate pKa values for the amino group (~8.5) and carboxylic acid (~2.9) .
  • Solubility prediction : COSMO-RS models estimate aqueous solubility, adjusted for ionic strength from the hydrochloride salt .

Experimental Design Recommendations

Q. How to design a stability study for long-term storage of the compound?

Methodological Answer:

  • Conditions : Test under accelerated degradation (40°C/75% RH) and monitor via:
    • HPLC : Track decomposition products (e.g., free pyrazole or acetic acid).
    • Karl Fischer titration : Measure moisture uptake in the hydrochloride salt .
  • Light sensitivity : UV-vis spectroscopy assesses photodegradation; store in amber vials with desiccants .

Q. What methodologies elucidate the compound’s role in metal coordination or supramolecular chemistry?

Methodological Answer:

  • Spectroscopic titration : UV-vis or fluorescence quenching studies with transition metals (e.g., Cu²⁺ or Fe³⁺) quantify binding constants .
  • SCXRD : Resolve coordination geometries (e.g., monodentate vs. bidentate binding via the amino and carboxylate groups) .

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